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Compound of Interest

Compound Name: 2-Phenylbutan-2-ol

Cat. No.: B073489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
phenylbutan-2-ol, a tertiary alcohol of interest in various chemical and pharmaceutical

research contexts. The document presents detailed Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their

acquisition.

Data Presentation
The spectroscopic data for 2-phenylbutan-2-ol is summarized in the following tables for clarity

and ease of comparison.

Table 1: ¹H NMR Spectroscopic Data for 2-Phenylbutan-
2-ol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.45 - 7.20 Multiplet 5H
Aromatic protons

(C₆H₅)

1.95 Singlet 1H Hydroxyl proton (-OH)

1.79 Quartet (q) 2H
Methylene protons (-

CH₂)

1.49 Singlet 3H
Methyl protons (-CH₃,

alpha to phenyl)

0.75 Triplet (t) 3H
Methyl protons (-CH₃

of ethyl group)

Table 2: ¹³C NMR Spectroscopic Data for 2-Phenylbutan-
2-ol

Chemical Shift (δ) ppm Assignment

147.8 Quaternary aromatic carbon (C-ipso)

128.2 Aromatic methine carbons (C-ortho/C-meta)

126.6 Aromatic methine carbon (C-para)

125.1 Aromatic methine carbons (C-ortho/C-meta)

77.2 Quaternary aliphatic carbon (C-OH)

36.6 Methylene carbon (-CH₂)

26.5 Methyl carbon (-CH₃, alpha to phenyl)

8.8 Methyl carbon (-CH₃ of ethyl group)

Table 3: Infrared (IR) Spectroscopic Data for 2-
Phenylbutan-2-ol
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Wavenumber (cm⁻¹) Intensity Assignment

3400 Strong, Broad O-H stretch (alcohol)

3090 - 3020 Medium C-H stretch (aromatic)

2970 - 2880 Strong C-H stretch (aliphatic)

1600, 1495, 1445 Medium - Weak C=C stretch (aromatic ring)

1375 Medium C-H bend (methyl)

1150 Strong C-O stretch (tertiary alcohol)

765, 700 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Table 4: Mass Spectrometry (MS) Data for 2-
Phenylbutan-2-ol

m/z Relative Intensity Plausible Fragment

150 Low [M]⁺ (Molecular Ion)

135 Moderate [M - CH₃]⁺

121 High [M - C₂H₅]⁺

105 Moderate [C₈H₉]⁺

77 Moderate [C₆H₅]⁺

43 Base Peak [C₂H₅CO]⁺

Experimental Protocols
The following sections detail the generalized methodologies for the acquisition of the presented

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired using a standard NMR spectrometer.
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Sample Preparation: Approximately 10-20 mg of 2-phenylbutan-2-ol was dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher field) NMR spectrometer was used for data

acquisition.

¹H NMR Acquisition: A standard one-pulse sequence was used. Key parameters included a

spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence was employed to obtain a

spectrum with singlet peaks for each unique carbon. A spectral width of approximately 220

ppm and a longer relaxation delay (e.g., 2-5 seconds) were used, with a significantly higher

number of scans compared to the ¹H NMR experiment to compensate for the low natural

abundance of the ¹³C isotope.

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy
The FT-IR spectrum was obtained using a Fourier-transform infrared spectrometer.

Sample Preparation: As 2-phenylbutan-2-ol is a liquid at room temperature, the spectrum

was acquired using the neat liquid. A drop of the sample was placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, an

Attenuated Total Reflectance (ATR) accessory was used by placing a drop of the sample

directly onto the ATR crystal.

Instrumentation: An FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or

mercury cadmium telluride (MCT) detector was utilized.

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)

was recorded. The sample was then placed in the beam path, and the sample spectrum was

acquired. Typically, 16 to 32 scans were co-added at a resolution of 4 cm⁻¹ over a range of
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4000 to 400 cm⁻¹. The final spectrum was presented in terms of transmittance or

absorbance.

Mass Spectrometry (MS)
The mass spectrum was recorded on a mass spectrometer, likely coupled with a gas

chromatograph (GC-MS).

Sample Introduction: A dilute solution of 2-phenylbutan-2-ol in a volatile organic solvent

(e.g., dichloromethane or methanol) was injected into the gas chromatograph. The GC

separated the analyte from the solvent and any impurities before it entered the mass

spectrometer.

Ionization: Electron Ionization (EI) at 70 eV was used to generate the molecular ion and

fragment ions.[1] In this process, high-energy electrons bombard the sample molecules,

causing the ejection of an electron to form a radical cation (the molecular ion).[1]

Mass Analysis: The ions were accelerated and separated based on their mass-to-charge

ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

Detection: An electron multiplier detector recorded the abundance of each ion. The resulting

data was plotted as a mass spectrum, showing the relative intensity of each ion.

Mandatory Visualization
The following diagram illustrates the structure of 2-phenylbutan-2-ol and highlights the origins

of key signals in its ¹H NMR, ¹³C NMR, and Mass Spectra.

Caption: Structure of 2-phenylbutan-2-ol with key NMR and MS correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis -
MetwareBio [metwarebio.com]

To cite this document: BenchChem. [Spectroscopic Data for 2-Phenylbutan-2-ol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073489#spectroscopic-data-for-2-phenylbutan-2-ol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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